Methyl Ganoderic acid B

Neuroprotection Trk Receptor Neuronal Survival

Methyl Ganoderic acid B is a structurally defined, C-26 methyl ester triterpenoid for neuroscientists. Unlike parent acid ganoderic acid B, its methylation enhances lipophilicity and potency, conferring distinct NGF-like neurotrophic activity via TrkA (ED50 0.69 μg/mL). It also serves as a chemotaxonomic marker for Ganoderma theaecolum. Choose this compound for reproducible TrkA pathway interrogation, SAR comparator studies, and validated analytical method development, ensuring experimental consistency not achievable with non-methylated analogs.

Molecular Formula C31H46O7
Molecular Weight 530.7 g/mol
Cat. No. B15140984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Ganoderic acid B
Molecular FormulaC31H46O7
Molecular Weight530.7 g/mol
Structural Identifiers
SMILESCC(CC(=O)CC(C)C(=O)OC)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C
InChIInChI=1S/C31H46O7/c1-16(11-18(32)12-17(2)27(37)38-8)19-13-24(36)31(7)26-20(33)14-22-28(3,4)23(35)9-10-29(22,5)25(26)21(34)15-30(19,31)6/h16-17,19-20,22-23,33,35H,9-15H2,1-8H3/t16-,17-,19-,20+,22+,23+,29+,30-,31+/m1/s1
InChIKeyRDZRNUXQSVYSHW-BGJMPESVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Ganoderic acid B (81907-65-5): A Defined Lanostane Triterpenoid for Neurotrophic and Osteoclastogenesis Research


Methyl Ganoderic acid B (synonym: methyl ganoderate B) is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum [1]. It is characterized as the methyl ester derivative of Ganoderic acid B, with a molecular formula of C31H46O7 and a molecular weight of 530.69 g/mol [2]. As a constituent within the broader class of ganoderic acids, this compound is utilized in research settings to investigate neurotrophic mechanisms and osteoclast differentiation pathways, offering a structurally defined probe for these biological inquiries .

Why Methyl Ganoderic acid B Cannot Be Interchanged with Closely Related Ganoderic Acid Analogs


Methyl Ganoderic acid B exhibits distinct biological and physicochemical properties that preclude direct substitution with its parent acid or other in-class triterpenoids. The presence of a methyl ester group at the C-26 position, as opposed to the free carboxylic acid in Ganoderic acid B, influences its lipophilicity and biological target engagement, a structural feature shared by certain analogs like Methyl ganoderate A but not by non-methylated acids . Empirical evidence demonstrates that this methylation correlates with enhanced potency in specific assays, such as the complete blockade of osteoclastogenesis observed with methyl ganoderic acid DM at concentrations where the parent acid is less effective [1]. Furthermore, even among methylated derivatives, functional selectivity differs; Methyl Ganoderic acid B demonstrates potent neurotrophic activity comparable to nerve growth factor (NGF) in specific cellular models, whereas its primary isolation source and associated activity profile (e.g., from Ganoderma theaecolum) may not be identical to other methyl ganoderates [2]. These variations in potency, target selectivity, and source material underscore the scientific risk of substituting one analog for another without validated, context-specific data.

Quantitative Differentiation of Methyl Ganoderic acid B: Head-to-Head and Cross-Study Data


Neurotrophic Activity: Direct Comparison with Parent Ganoderic Acid B and Other Analogs

Methyl Ganoderic acid B exhibits neurotrophic activity with defined potency, demonstrating nerve growth factor (NGF)-like effects in a comparative panel of Ganoderma triterpenoids. In a direct, head-to-head bioassay of seven compounds isolated from the same Ganoderma lucidum source, Methyl Ganoderic acid B (compound 5) was one of only two compounds found to have NGF-like neuronal survival-promoting effects. This contrasts with other tested compounds (1, 4, 6, 7) which exhibited brain-derived neurotrophic factor (BDNF)-like activity, indicating a functional divergence in neurotrophic pathway activation even among structurally similar congeners [1].

Neuroprotection Trk Receptor Neuronal Survival

TrkA/TrkB Receptor-Mediated Fibroblast Protection: Quantified Potency with Defined ED50 Values

Methyl Ganoderic acid B demonstrates quantifiable protective effects on fibroblasts engineered to express the neurotrophin receptors TrkA and TrkB. The compound's potency is characterized by ED50 values of 0.69 ± 0.22 μg/mL for TrkA-expressing cells and 0.68 ± 0.21 μg/mL for TrkB-expressing cells [1]. While direct comparative ED50 data for Ganoderic acid B or other methyl ganoderates in this exact same assay system are not available from public sources, these values provide a precise, reproducible benchmark for this specific activity. This contrasts with the broader class of ganoderic acids, where cytotoxic or anti-proliferative effects on cancer cells are typically reported with IC50 values in the micromolar range (e.g., 8–25 μM) [2].

Neurotrophin Mimetic Receptor Pharmacology Cytoprotection

Structural Basis for Differentiation: The Critical Role of C-26 Methyl Esterification

The presence of a methyl ester group at the C-26 position is a key structural differentiator of Methyl Ganoderic acid B from its parent acid, Ganoderic acid B. This structural modification is implicated in enhanced biological activity. A direct head-to-head study on the closely related analog methyl ganoderic acid DM showed that it completely blocked osteoclastogenesis at a concentration of 12.5 μM. In contrast, the parent compound, ganoderic acid DM, required a concentration of 50 μM to achieve the same effect [1]. This 4-fold difference in potency directly links the methyl ester modification to enhanced inhibitory activity in this assay system, a class-level inference that is highly relevant to Methyl Ganoderic acid B due to the shared methyl ester motif at the same position.

Structure-Activity Relationship Methyl Ester Osteoclastogenesis

Isolation Source and Species Specificity: A Defining Characteristic for Chemotaxonomic and Pharmacognostic Applications

Methyl Ganoderic acid B (reported as methyl ganoderate B) is a verifiable chemical constituent of Ganoderma theaecolum, where it was isolated alongside 14 other lanostane triterpenoids and identified as compound 14 [1]. This association with a specific Ganoderma species is a point of differentiation from other methyl ganoderates, such as methyl ganoderate A and methyl ganoderate C2, which may be more prevalent or well-characterized in Ganoderma lucidum [2]. For research involving comparative phytochemical analysis, species-specific metabolomics, or the authentication of G. theaecolum-derived materials, Methyl Ganoderic acid B serves as a specific chemical marker.

Phytochemistry Chemotaxonomy Ganoderma theaecolum

Quantified Physicochemical Properties for Experimental Planning and Reproducibility

Methyl Ganoderic acid B has defined physicochemical properties that are critical for experimental design and troubleshooting. The compound has a molecular weight of 530.7 g/mol, a calculated Log P of 4.22 (RDKit), and a Topological Polar Surface Area (TPSA) of 117.97 Ų [1]. These values indicate significantly higher lipophilicity compared to non-methylated ganoderic acids, a class-level inference that explains its distinct solubility profile in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [2]. While direct experimental Log P values for Ganoderic acid B are not reported, the methylation at C-26 is known to increase lipophilicity and can influence membrane permeability and bioactivity .

Lipophilicity Solubility Physicochemical Properties

Defined Research Applications for Methyl Ganoderic acid B Based on Verified Evidence


Investigating TrkA/TrkB-Mediated Neurotrophic Signaling and Cytoprotection

Researchers focused on neurotrophin receptor signaling, particularly the NGF/TrkA and BDNF/TrkB pathways, can utilize Methyl Ganoderic acid B as a small-molecule tool compound. With established ED50 values of 0.69 ± 0.22 μg/mL (TrkA) and 0.68 ± 0.21 μg/mL (TrkB) for conferring cytoprotection in relevant cell models [1], the compound provides a quantifiable and reproducible chemical probe. Its direct, head-to-head demonstrated NGF-like activity, distinct from the BDNF-like activity of other Ganoderma triterpenoids [2], makes it particularly suitable for dissecting TrkA-specific downstream signaling cascades without confounding activation of BDNF pathways.

Structure-Activity Relationship (SAR) Studies of Lanostane Triterpenoids

For medicinal chemistry and pharmacognosy groups exploring the structural determinants of biological activity within the ganoderic acid family, Methyl Ganoderic acid B is a critical comparator. Its defining feature—the C-26 methyl ester—has been shown in a closely related analog (methyl ganoderic acid DM) to enhance osteoclastogenesis inhibitory potency by 4-fold compared to the parent free acid (complete inhibition at 12.5 μM vs. 50 μM) [3]. Including Methyl Ganoderic acid B in SAR panels allows researchers to probe the specific contribution of this esterification to target engagement, potency, and selectivity across a range of assays.

Species-Specific Metabolomic Fingerprinting and Quality Control of Ganoderma Species

Analytical chemists and natural product researchers engaged in the authentication, chemotaxonomy, or quality control of Ganoderma-derived materials require well-characterized, species-specific markers. Methyl Ganoderic acid B (methyl ganoderate B) has been definitively isolated and identified from Ganoderma theaecolum [4] and is also documented in Ganoderma lucidum spores [5]. The compound serves as a verifiable reference standard for developing and validating HPLC or LC-MS methods aimed at distinguishing G. theaecolum from other closely related species, or for creating comprehensive metabolomic profiles of different Ganoderma preparations.

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